molecular formula C26H29ClN6O5S B612050 Unii-2J9QE0TM5I CAS No. 1240321-53-2

Unii-2J9QE0TM5I

Cat. No. B612050
M. Wt: 573.06
InChI Key: FIAUXCMEQTWLQZ-FTBISJDPSA-N
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Description

The substance identified by UNII “2J9QE0TM5I” is known as Valecobulin Hydrochloride . It has the molecular formula C26H28N6O5S.ClH .


Synthesis Analysis

Valecobulin is an anti-neoplastic beta-tubulin polymerization inhibitor . Tubulin polymerization inhibitors may be useful in inducing cancer cell apoptosis . The product is not in stock, which may be available by custom synthesis .


Molecular Structure Analysis

The molecular structure of Valecobulin Hydrochloride is represented on a two-dimensional plane . The InChI Key for this substance is FIAUXCMEQTWLQZ-FTBISJDPSA-N .


Physical And Chemical Properties Analysis

The molar mass of Valecobulin Hydrochloride is 573.07 . Unfortunately, the search results did not provide more specific physical and chemical properties of this substance.

Scientific Research Applications

Nanoparticle Synthesis and Electronics

Recent advancements in the synthesis of inorganic nanoparticles have significant implications for various scientific domains, particularly in material science and electronics. The liquid-phase syntheses of these nanoparticles are crucial for developing novel materials, which is a fundamental aspect of chemical research. This has led to technological advancements in areas like the electronics industry, where new semiconducting materials have evolved from vacuum tubes to diodes, transistors, and eventually miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Translating Research into Innovations

The translation of basic scientific research into practical and deployable innovations is a historical trend, having led to significant societal advancements. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a role in this by developing and funding experiential learning in STEM innovation, invention, and entrepreneurship. This approach helps create viable and socially beneficial businesses, leveraging research findings for practical applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Wireless Communication Technology

In the field of wireless communication technology, the development of a dual-band front-end operating at the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band is a notable advancement. This technology demonstrates how scientific research contributes to the enhancement of communication networks, essential for modern connectivity (Li, Quintal, & Kenneth, 2004).

properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAUXCMEQTWLQZ-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154196
Record name CKD-516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-2J9QE0TM5I

CAS RN

1240321-53-2
Record name CKD-516
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240321532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CKD-516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALECOBULIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J9QE0TM5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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